molecular formula C5H2FNS B1311324 5-Fluorothiophene-2-carbonitrile CAS No. 32415-91-1

5-Fluorothiophene-2-carbonitrile

Cat. No.: B1311324
CAS No.: 32415-91-1
M. Wt: 127.14 g/mol
InChI Key: FJVHOYMXDVKVCS-UHFFFAOYSA-N
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Description

5-Fluorothiophene-2-carbonitrile: is an organic compound with the molecular formula C5H2FNS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitrile group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorothiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with fluorine gas at low temperatures can yield fluorinated thiophenes . Another method involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-alkylthiophene-2-carbonitriles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Fluorothiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, fluorinated thiophene derivatives are explored for their potential as pharmaceutical agents. The presence of fluorine can improve the metabolic stability and bioavailability of drug candidates. This compound may serve as a precursor for the synthesis of biologically active molecules .

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of 5-Fluorothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target. The nitrile group can participate in hydrogen bonding or other interactions with the target molecule .

Comparison with Similar Compounds

Uniqueness: 5-Fluorothiophene-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine is highly electronegative and can influence the reactivity and stability of the compound. This makes this compound particularly valuable in applications where specific electronic characteristics are desired .

Properties

IUPAC Name

5-fluorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVHOYMXDVKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447531
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-91-1
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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